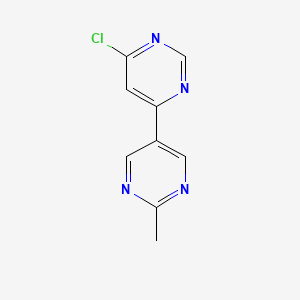
6-Chloro-2'-methyl-4,5'-bipyrimidine
Cat. No. B8427360
M. Wt: 206.63 g/mol
InChI Key: LLOGAFBMGTUBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296701B2
Procedure details


As shown in step 9-i of Scheme 9, to 4,6-dichloropyrimidine (265.3 g, 1.781 mol) in 1.68 L DME was added CsF (241.5 g, 1.59 mol) and 700 mL water. The mixture was flushed with nitrogen gas for 30 minutes and Pd(PPh3)4 (22.05 g 19.08 mmol) was added. The resulting light yellow solution was flushed with nitrogen gas for an additional 40 minutes, heated to reflux, and a nitrogen-flushed solution of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (140 g, 636.1 mmol in 420 mL DME) was added dropwise over 1.6 hours. The resulting dark red solution was refluxed under an atmosphere of nitrogen for 16 hours. After this time the mixture was cooled to RT and 300 mL of water was added. The mixture was then cooled to 5° C. and stirred for 40 minutes. The resulting precipitate (6-chloro-2′-methyl-4,5′-bipyrimidine, compound 2039) was collected by filtration, washed with 50 mL water, followed by washing with 150 mL EtOAc. The filtrate was separated into two layers and the aqueous layer extracted with EtOAc (2×1 L). The combined organics were dried over Na2SO4, concentrated under reduced pressure, diluted with 300 mL of DCM, and purified by medium pressure silica gel chromatography (0-100% EtOAc/DCM). Fractions containing pure product were concentrated under reduced pressure and the concentrate treated with 400 mL of hexanes to produce compound 2039 as a solid. This material was combined with the solid product previously collected and treated with 400 mL of 1:1 THF/DCM. The resulting suspension was heated and transferred to a filtration funnel containing a plug of Florisil®. The plug was washed with additional 1:1 THF/DCM to dissolve any remaining solid material and then washed with 4:1 EtOAc/DCM (2×1 L). The combined filtrates were concentrated under reduced pressure to produce a pink solid which was triturated with 500 mL hexanes, collected by filtration, and dried under reduced pressure to provide 6-chloro-2′-methyl-4,5′-bipyrimidine (compound 2039, 88.8 g, 68% yield): LC-MS=207.01 (M+H); 1H NMR (300 MHz, CDCl3) δ 9.30 (s, 2H), 9.10 (d, J=1.2 Hz, 1H), 7.78 (d, J=1.2 Hz, 1H), 2.85 (s, 3H).



Quantity
420 mL
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[F-].[Cs+].O.[CH3:12][C:13]1[N:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][N:14]=1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([C:16]2[CH:15]=[N:14][C:13]([CH3:12])=[N:18][CH:17]=2)[CH:7]=1 |f:1.2,^1:37,39,58,77|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
265.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=C(C=N1)B1OC(C(O1)(C)C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
1.68 L
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Six
|
Name
|
|
|
Quantity
|
22.05 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 40 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was flushed with nitrogen gas for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting light yellow solution was flushed with nitrogen gas for an additional 40 minutes
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 1.6 hours
|
|
Duration
|
1.6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting dark red solution was refluxed under an atmosphere of nitrogen for 16 hours
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to 5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate (6-chloro-2′-methyl-4,5′-bipyrimidine, compound 2039) was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 50 mL water
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with 150 mL EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was separated into two layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with EtOAc (2×1 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 300 mL of DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by medium pressure silica gel chromatography (0-100% EtOAc/DCM)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing pure product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the concentrate treated with 400 mL of hexanes
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

